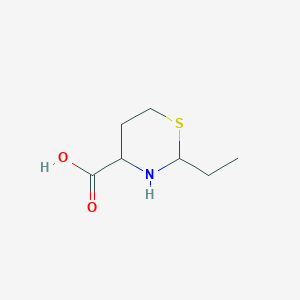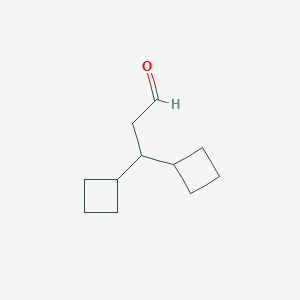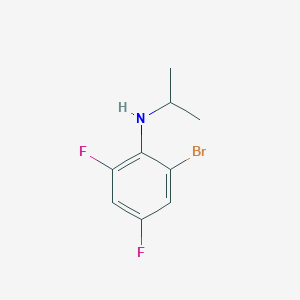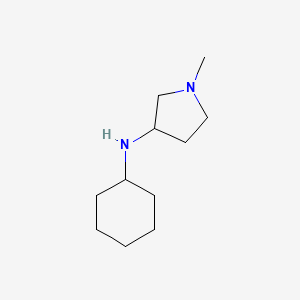
3-Methyl-4-nitrobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitrobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6FNO4S It is a derivative of benzene, featuring a methyl group, a nitro group, and a sulfonyl fluoride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of 3-methylbenzene-1-sulfonyl fluoride. The nitration process introduces a nitro group (-NO2) to the benzene ring. The reaction is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is advantageous due to its simplicity and efficiency. The process involves the use of readily available reagents and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Nucleophilic Substitution: Amines or alcohols under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Reduction: 3-Methyl-4-aminobenzene-1-sulfonyl fluoride.
Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
3-Methyl-4-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases by reacting with the active site serine residue.
Medicine: Potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. In biological systems, it can react with the active site serine residue of serine proteases, leading to enzyme inhibition. This reaction forms a covalent bond between the sulfonyl fluoride and the serine residue, effectively inactivating the enzyme .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a nitro group.
2-Methyl-4-nitrobenzene-1-sulfonyl fluoride: Similar structure with the methyl group in a different position.
4-Nitrobenzenesulfonyl fluoride: Lacks the methyl group but contains the nitro and sulfonyl fluoride groups.
Uniqueness
The combination of these functional groups makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C7H6FNO4S |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-methyl-4-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6FNO4S/c1-5-4-6(14(8,12)13)2-3-7(5)9(10)11/h2-4H,1H3 |
InChI Key |
QDVNHPLNLWLSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13260462.png)

![4-[(Pentylamino)methyl]benzonitrile](/img/structure/B13260481.png)
![[2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B13260496.png)

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile](/img/structure/B13260501.png)




![Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B13260535.png)
![1-Azaspiro[5.5]undecan-4-one, 1-methyl-](/img/structure/B13260537.png)
![4-Hydrazinyl-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13260543.png)

